molecular formula C21H20N4O5S2 B2605045 ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-18-4

ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2605045
CAS No.: 392293-18-4
M. Wt: 472.53
InChI Key: GSFYVBQQFMTCES-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methoxybenzamido group and linked via a sulfanyl-acetamido bridge to an ethyl benzoate ester. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, known for its role in enhancing biological activity due to electronic and steric effects . This compound’s synthesis likely involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and esterification, as observed in analogous thiadiazole derivatives .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-3-30-19(28)13-7-9-15(10-8-13)22-17(26)12-31-21-25-24-20(32-21)23-18(27)14-5-4-6-16(11-14)29-2/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFYVBQQFMTCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the methoxybenzamido group: This step involves the acylation of the thiadiazole ring with 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the benzoate ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The nitro group in the methoxybenzamido moiety can be reduced to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C21H20N4O5S2
  • CAS Number : 392293-19-5

The synthesis typically involves the reaction of thiadiazole derivatives with various benzamides and acetic acid derivatives to yield the target compound. The synthetic pathways often utilize standard organic reactions such as acylation and thioether formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate. Notably:

  • Cytotoxic Activity : Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines including ovarian (SKOV-3), breast (MDA-MB-231), and colon (HT-29) cancers. For instance, one study reported an IC50 value of approximately 19.5 μM against SKOV-3 cells, suggesting effective inhibition of tumor growth via apoptosis mechanisms .

Other Therapeutic Applications

Beyond oncology, compounds similar to this compound have also been investigated for:

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections alongside their anticancer capabilities .

Anti-inflammatory Effects

Some studies indicate that these compounds may also exhibit anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Table: Summary of Key Studies on this compound

Study ReferenceYearCell Line TestedIC50 Value (μM)Mechanism
2016SKOV-319.5Apoptosis
2020MDA-MB-231Not specifiedAntiproliferative
2020HT-29Not specifiedAntiproliferative

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents on Thiadiazole Key Functional Groups Biological Activity/Notes Reference
Ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate (Target) 3-Methoxybenzamido Sulfanyl-acetamido, ethyl benzoate Hypothetical antimicrobial/anticancer
Ethyl 4-(2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate 2-Bromophenyl (oxadiazole core) Bromine substituent, oxadiazole Enhanced halogen-mediated binding
Ethyl 4-(2-{[5-(4-methyl-3-morpholinosulfonylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate 4-Methyl-3-morpholinosulfonylbenzamido Sulfonyl-morpholine, methyl group Improved solubility and kinase inhibition
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzylsulfanyl, piperidine-acetamide Piperidine, benzylsulfanyl Anticonvulsant activity observed
Ethyl 4-(2-{[5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate 3,4,5-Triethoxybenzamido Triethoxy phenyl Reduced bioavailability due to bulk

Key Comparative Insights

Thiadiazole derivatives, including the target compound, exhibit planar geometries conducive to π-π stacking and hydrogen bonding, as confirmed by crystallographic studies .

Substituent Effects :

  • Electron-Donating Groups : The 3-methoxy group in the target compound may enhance membrane permeability compared to electron-withdrawing groups (e.g., bromine in ).
  • Bulk and Solubility : Bulky substituents like 3,4,5-triethoxybenzamido () reduce solubility, whereas sulfonyl-morpholine groups () improve aqueous solubility and pharmacokinetics.

Biological Activity Trends :

  • Piperidine-containing analogues () demonstrate anticonvulsant activity, likely due to CNS penetration, while morpholine-sulfonyl derivatives () show kinase inhibition linked to cancer therapy.
  • The target compound’s 3-methoxybenzamido group may mimic tyrosine or serine residues, suggesting protease or receptor tyrosine kinase targeting .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be intermediate (~3.5–4.0) compared to morpholine-sulfonyl derivatives (logP ~2.8 due to polar groups) and triethoxybenzamido analogues (logP >5.0) .
  • Thermal Stability : Thiadiazoles generally exhibit higher melting points (e.g., 376–377 K for ) than oxadiazoles, suggesting stronger intermolecular interactions.

Biological Activity

Ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H15N3O4S2C_{14}H_{15}N_{3}O_{4}S_{2} and has a complex structure that includes a thiadiazole ring, which is known for its bioactivity. The presence of the 3-methoxybenzamide moiety enhances its pharmacological potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's structural analogs demonstrated IC50 values ranging from 4.27 µg/mL to over 19.5 µM against different cancer cell lines such as SKOV-3 (ovarian cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) . These values indicate the concentration required to inhibit cell growth by 50%.
CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateSKOV-319.5Induction of apoptosis
N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27ERK1/2 inhibition
Ethyl 2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetateVariousVariesCytotoxicity via apoptosis

The mechanism of action for these compounds often involves induction of apoptosis and inhibition of specific kinases such as ERK1/2 .

Anticonvulsant Activity

Thiadiazole derivatives are also recognized for their anticonvulsant properties. The compound’s structural features suggest potential efficacy in seizure models. For example, related compounds have shown protective effects in MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazole) models:

  • Mechanism : These compounds may act through GABAergic mechanisms or by modulating voltage-gated ion channels .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives against HL-60 (leukemia), SKOV-3 (ovarian), and MOLT-4 (lymphoma) cell lines using the MTT assay. Compounds exhibited varying degrees of cytotoxicity with some inducing apoptosis in SKOV-3 cells .
  • Anticonvulsant Evaluation : In another study assessing anticonvulsant activity through MES models, certain thiadiazole derivatives demonstrated significant protection rates (up to 90%) against induced seizures .

Q & A

Basic: What is the recommended synthetic pathway for ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, and how are intermediates characterized?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of a thiadiazole core. Key steps include:

  • Step 1: Condensation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with 3-methoxybenzoyl chloride to form the 5-(3-methoxybenzamido)thiadiazole intermediate .
  • Step 2: Sulfanyl acetamido coupling via nucleophilic substitution. For example, reacting 2-chloroacetamide derivatives with thiol-containing intermediates under reflux in ethanol or acetone, monitored by TLC (e.g., Chloroform:Methanol 7:3) .
  • Step 3: Esterification of the benzoic acid derivative with ethanol to form the final ethyl ester .
    Characterization: Intermediates are validated via melting point analysis, FT-IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (e.g., molecular ion peaks matching theoretical values) .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • TLC: Used to monitor reaction progress (e.g., chloroform:methanol 7:3) and confirm purity .
  • FT-IR: Identifies functional groups (e.g., amide I/II bands at 1640–1680 cm⁻¹ and 1520–1560 cm⁻¹, respectively) .
  • NMR: ¹H NMR confirms substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂), while ¹³C NMR verifies carbonyl carbons (e.g., ester C=O at ~165–170 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z ~515–520) .

Advanced: How can reaction conditions be optimized to improve yield during sulfanyl acetamido coupling?

Methodological Answer:
Key variables include:

ParameterOptimization StrategyReference
Solvent Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol groups vs. ethanol/acetone .
Catalyst Add base (e.g., triethylamine) to deprotonate thiols and accelerate substitution .
Temperature Reflux (~80°C) improves kinetics but may require inert atmosphere to prevent oxidation of thiols .
Molar Ratio Maintain 1:1.2 ratio of thiadiazole-sulfonamide to chloroacetamide to minimize side products .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Dynamic Effects: Use 2D NMR (COSY, HSQC) to assign overlapping peaks caused by rotamers or tautomerism in the thiadiazole or acetamido groups .
  • Solvent Artifacts: Re-run NMR in deuterated DMSO or CDCl₃ to check for solvent-induced shifts .
  • Impurity Analysis: Perform HPLC-MS to detect byproducts (e.g., unreacted intermediates) and refine purification (e.g., column chromatography) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 3-methoxybenzamido with 4-fluorobenzamido) to assess impact on bioactivity .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial enzymes or cancer biomarkers) .
  • Biological Assays: Compare IC₅₀ values in antimicrobial or cytotoxicity assays across analogs to identify critical pharmacophores .

Advanced: How should researchers design in vitro biological activity assays for this compound?

Methodological Answer:

  • Controls: Include positive controls (e.g., known inhibitors like ciprofloxacin for antimicrobial assays) and vehicle controls (e.g., DMSO) .
  • Dose-Response: Test concentrations from 1–100 µM to determine IC₅₀/EC₅₀ values using MTT or resazurin assays .
  • Target Validation: Pair assays with molecular docking to correlate activity with predicted binding modes (e.g., thiadiazole interacting with enzyme active sites) .

Advanced: How can solubility challenges in biological testing be addressed?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Strategy: Synthesize water-soluble derivatives (e.g., sodium salts of the carboxylic acid analog) .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What computational methods are employed to predict reactivity and stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and stability .
  • Molecular Dynamics (MD): Simulate interactions in explicit solvent (e.g., water) to predict degradation pathways or aggregation tendencies .
  • ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic parameters (e.g., logP, CYP450 inhibition) .

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